molecular formula C21H25N5O2 B6634616 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine

2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine

Cat. No. B6634616
M. Wt: 379.5 g/mol
InChI Key: JABYAVHSPNMUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine involves its interaction with specific receptors in the brain and other tissues. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of mood and behavior. In addition, it has been demonstrated to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine are complex and varied, depending on the specific receptor or enzyme it interacts with. In the brain, it has been shown to modulate the activity of dopamine and other neurotransmitters, leading to changes in mood and behavior. In cancer cells, it inhibits specific enzymes involved in cell proliferation, leading to cell death and tumor regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its diverse biological activities make it a useful tool for studying a variety of biological processes. However, its complex mechanism of action and potential side effects make it important to use caution when interpreting experimental results.

Future Directions

There are many potential future directions for the study of 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine. One area of interest is its potential as a treatment for neurological disorders such as schizophrenia and depression, as well as its potential as a cancer therapy. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds. Overall, the study of 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine has the potential to lead to new insights into the mechanisms of disease and the development of new therapies.

Synthesis Methods

The synthesis of 2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine involves a multi-step process that has been described in detail in several scientific publications. The starting material for the synthesis is 2,4-dimethoxy-6-nitrobenzoic acid, which is converted to the corresponding acid chloride. The acid chloride is then reacted with 4-benzylpiperazine to form the intermediate product, which is subsequently reduced to the final compound using a reducing agent such as sodium borohydride.

Scientific Research Applications

2-(4-Benzylpiperazino)-6,7-dimethoxyquinazoline-4-amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. One of the main areas of interest is its ability to modulate the activity of certain receptors in the brain, which has implications for the treatment of neurological disorders such as schizophrenia and depression. In addition, it has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-27-18-12-16-17(13-19(18)28-2)23-21(24-20(16)22)26-10-8-25(9-11-26)14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABYAVHSPNMUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine

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